
Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate, also known as EAH, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of amino acid lysine and has been synthesized using various methods. EAH has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate is not fully understood. However, it is believed that this compound interacts with cell membranes, enhancing the cellular uptake of drugs and other molecules. This compound has also been shown to have a positive charge, which may facilitate its interaction with negatively charged molecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance the cellular uptake of drugs, which can improve the efficacy of drug treatments. This compound has also been shown to have a low toxicity profile, making it a promising compound for drug delivery. Additionally, this compound has been shown to have antimicrobial properties, which may make it useful for the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate in lab experiments is its ability to enhance the cellular uptake of drugs and other molecules. This can improve the efficacy of drug treatments and make it easier to study the effects of various molecules on cells. Additionally, this compound has a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using this compound is that it is a synthetic compound, which may limit its applicability to natural systems.
Direcciones Futuras
There are several future directions for research on Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate. One area of research could be focused on improving the synthesis method of this compound to increase its yield and purity. Another area of research could be focused on studying the mechanism of action of this compound in more detail to better understand how it enhances the cellular uptake of drugs and other molecules. Additionally, future research could be focused on developing new applications for this compound, such as using it as a carrier for targeted drug delivery or as a tool for protein engineering.
Métodos De Síntesis
The synthesis of Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate involves the reaction of lysine with dodecanoyl chloride and ethylamine. This reaction results in the formation of this compound, which is a white crystalline solid. The purity of this compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate has been used in various scientific research studies, including studies related to drug delivery, gene therapy, and protein engineering. This compound has been shown to enhance the cellular uptake of drugs, making it a promising compound for drug delivery. It has also been used as a carrier for gene therapy, where it helps to transport therapeutic genes into cells. This compound has been used in protein engineering to modify the properties of proteins, such as their stability and solubility.
Propiedades
Número CAS |
110518-35-9 |
|---|---|
Fórmula molecular |
C20H40N2O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate |
InChI |
InChI=1S/C20H40N2O3/c1-3-5-6-7-8-9-10-11-12-16-19(23)22-18(15-13-14-17-21)20(24)25-4-2/h18H,3-17,21H2,1-2H3,(H,22,23)/t18-/m0/s1 |
Clave InChI |
RPNBRIPANZAVMF-SFHVURJKSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)OCC |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)OCC |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



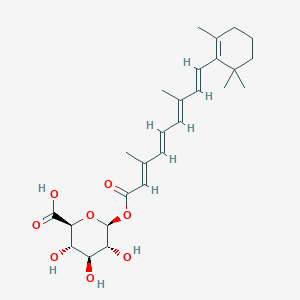
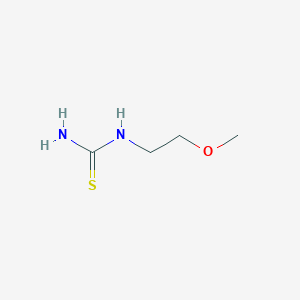
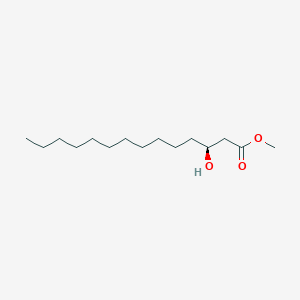



![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)
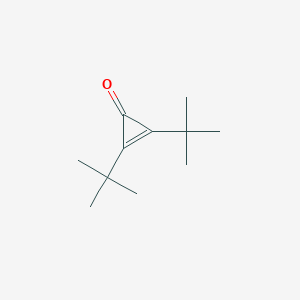
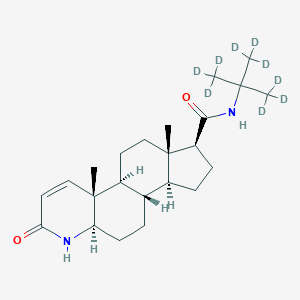

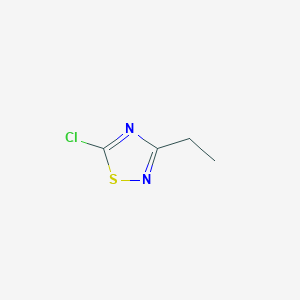
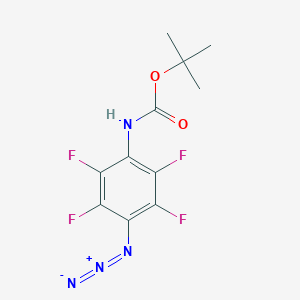

![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)